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Introduction

Prexasertib lactate (LY2606368) is a selective inhibitor of checkpoint kinase 1 (CHK1) and
checkpoint kinase 2 (CHK2), key proteins in the DNA damage response (DDR) pathway.[1] By
inhibiting CHK1/2, Prexasertib prevents cancer cells from repairing DNA damage, which can
lead to an accumulation of damaged DNA, genomic instability, and ultimately, apoptosis
(programmed cell death).[2] This mechanism is particularly relevant in tumors with existing
defects in cell cycle checkpoints, such as those with TP53 mutations.[3] Preclinical studies in
various pediatric cancer models have shown significant anti-tumor effects, both as a
monotherapy and in combination with chemotherapy.[4] This has led to the clinical investigation
of Prexasertib in pediatric patients with recurrent or refractory solid tumors.[4]

These application notes provide a summary of the pharmacokinetic (PK) profile of Prexasertib
in the pediatric population based on available clinical trial data. Detailed protocols for the
clinical evaluation and a visualization of the drug's mechanism of action are also presented to
guide further research and development.

Data Presentation: Pharmacokinetics of Prexasertib
in Pediatric Patients
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The primary source of pharmacokinetic data for Prexasertib in children is the Phase 1 clinical
trial ADVL1515, conducted by the Children's Oncology Group Pediatric Early Phase Clinical
Trials Network.[1] While detailed quantitative pharmacokinetic parameters from this study are
not publicly available in the provided abstracts, the study design and key qualitative findings
are summarized below.

Table 1: Summary of Pediatric Pharmacokinetic Study Design and Findings for Prexasertib

Parameter Description

Study Identification ADVL1515 (NCT02808650)

Patients aged 2 to 20 years with recurrent or
Patient Population refractory solid tumors, including Central

Nervous System (CNS) tumors.

Dose Levels Evaluated 80, 100, 125, and 150 mg/m?[1]

. _ Intravenous (V) infusion on Days 1 and 15 of a
Drug Administration
28-day cycle.[1]

Pharmacokinetic analysis was performed during

PK Sampling Timepoints
Ping P Cycle 1.[1]

The pharmacokinetics of Prexasertib appeared
Key Pharmacokinetic Finding to be dose-proportional across the 80-150

mg/m? dose range.[1]

150 mg/m2 administered IV on Days 1 and 15 of
Recommended Phase 2 Dose (RP2D)
a 28-day cycle.[1]

Signaling Pathway

Prexasertib's primary mechanism of action is the inhibition of the ATR-CHKZ1 signaling pathway,
a critical component of the DNA damage response.
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Caption: The CHKZ1 signaling pathway in response to DNA damage and its inhibition by

Prexasertib.

Experimental Protocols

The following protocol is based on the methodology of the ADVL1515 Phase 1 clinical trial.[1]
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Protocol: Phase 1 Pharmacokinetic Analysis of Prexasertib in Pediatric Patients
1. Patient Eligibility:

o Enroll patients aged 1 to 21 years with a histologically confirmed diagnosis of a recurrent or
refractory solid tumor, including CNS tumors.

o Ensure patients have adequate organ function (hematologic, renal, and hepatic).

o Obtain informed consent from patients/legal guardians.

2. Study Design and Dosing:

o Employ a dose-escalation design (e.g., "rolling-six") to determine the maximum tolerated
dose (MTD) and RP2D.

o Administer Prexasertib lactate as an intravenous (V) infusion over 60 minutes.

e The dosing schedule is on Days 1 and 15 of a 28-day cycle.

o Evaluate dose levels starting at 80 mg/m?2 and escalating to 100 mg/mz2, 125 mg/mz?, and 150
mg/m2 in subsequent cohorts, pending safety evaluations.[1]

3. Pharmacokinetic Sample Collection:

e Perform intensive PK sampling during the first cycle of therapy.

o Collect peripheral blood samples in appropriate anticoagulant tubes (e.g., K2-EDTA).

o Atypical sampling schedule for a 60-minute IV infusion would be:

e Pre-dose (0 hour)

e End of infusion (1 hour)

o Post-infusion at multiple time points (e.g., 1.5, 2, 4, 6, 8, and 24 hours post-start of infusion).
e Process blood samples by centrifugation to separate plasma within 30 minutes of collection.
o Store plasma samples at -80°C until analysis.

4. Bioanalytical Method:

» Quantify Prexasertib concentrations in plasma using a validated high-performance liquid
chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
e The method should meet regulatory standards for accuracy, precision, linearity, and stability.

5. Pharmacokinetic Data Analysis:

o Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) with
appropriate software (e.g., Phoenix WinNonlin).
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» Key parameters to determine include:

e Cmax (Maximum plasma concentration)

e Tmax (Time to Cmax)

e AUCo-t (Area under the concentration-time curve from time O to the last measurable
concentration)

e AUCo-inf (Area under the concentration-time curve extrapolated to infinity)

e CL (Total body clearance)

e Vd (Volume of distribution)

e ti/> (Terminal half-life)

» Evaluate the dose proportionality of Cmax and AUC across the different dose cohorts.

6. Safety and Tolerability Monitoring:

» Monitor patients for any adverse events (AEs) and dose-limiting toxicities (DLTs) throughout
the treatment period.

o Common drug-related Grade 3/4 toxicities observed in pediatric patients include
neutropenia, leukopenia, thrombocytopenia, lymphopenia, and anemia.

Experimental Workflow Diagram

Pharmacokinetic Study Workflow
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Caption: Workflow for the pharmacokinetic analysis of Prexasertib in pediatric clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic
Analysis of Prexasertib Lactate in Pediatric Patients]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15581433#pharmacokinetic-analysis-of-
prexasertib-lactate-in-pediatric-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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